

Application Note: Chiral HPLC Method for the Quantification of ent-Voriconazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ent-Voriconazole	
Cat. No.:	B030392	Get Quote

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of **ent-voriconazole**, the (2S, 3R)-enantiomer of the broad-spectrum antifungal agent, voriconazole. The method utilizes a chiral stationary phase to achieve baseline separation of the voriconazole enantiomers, allowing for accurate quantification of **ent-voriconazole** in bulk drug substances or research samples. This method is crucial for quality control, stability studies, and pharmacokinetic analysis where enantiomeric purity is a critical parameter.

Introduction

Voriconazole is a triazole antifungal drug used to treat serious fungal infections. It possesses two chiral centers, resulting in four stereoisomers. The commercially available drug is the (2R, 3S)-enantiomer. Its enantiomer, **ent-voriconazole** ((2S, 3R)-enantiomer), may exhibit different pharmacological and toxicological properties. Therefore, a reliable analytical method to separate and quantify **ent-voriconazole** is essential for drug development and quality assurance. This document provides a detailed protocol for a chiral HPLC method suitable for this purpose.

Chromatographic Conditions

A summary of a suitable chiral HPLC method for the separation and quantification of voriconazole and its enantiomer is presented below. This method is based on established

techniques for chiral separation of voriconazole.[1]

Parameter	Condition
HPLC System	Shimadzu chromatographic system (20A autosampler) or equivalent
Column	Chiralcel-OD (250mm × 4.6mm, 10µm)[1]
Mobile Phase	n-hexane and ethanol (9:1, v/v)[1]
Flow Rate	1.0 mL/min[1]
Column Temperature	27°C[1]
Detection Wavelength	254 nm[1][2][3]
Injection Volume	20 μL[1]
Diluent	Ethanol[1]

Method Validation Summary

The described method is capable of detecting the (2S, 3R) enantiomer (**ent-voriconazole**) down to 0.0075% and quantifying it down to 0.021% with respect to the main voriconazole peak.[1] The resolution between the enantiomers is typically greater than 3.0.[1]

Validation Parameter	Result	
Linearity (Correlation Coefficient)	> 0.999[2][3]	
Accuracy (% Recovery)	98.00–102.7%[2]	
Precision (%RSD)	< 2.0%[2]	
Limit of Detection (LOD)	0.0075% of sample concentration[1]	
Limit of Quantification (LOQ)	0.021% of sample concentration[1]	

Experimental Protocol: Quantification of ent-Voriconazole

Objective

To quantify the amount of **ent-voriconazole** in a given sample using a chiral HPLC method.

Materials and Reagents

- Voriconazole reference standard
- ent-Voriconazole reference standard
- n-Hexane (HPLC grade)
- Ethanol (HPLC grade)
- Sample of voriconazole to be tested
- Volumetric flasks (10 mL, 100 mL)
- Pipettes
- HPLC vials
- 0.45 µm syringe filters

Instrument and Equipment

- High-Performance Liquid Chromatograph (HPLC) with a UV detector.
- Chiralcel-OD (250mm × 4.6mm, 10µm) column.
- Analytical balance.
- · Sonicator.

Preparation of Solutions

Mobile Phase: Prepare a mixture of n-hexane and ethanol in the ratio of 9:1 (v/v). For
example, to prepare 1 L of mobile phase, mix 900 mL of n-hexane with 100 mL of ethanol.
Degas the mobile phase using a sonicator for 15-20 minutes before use.

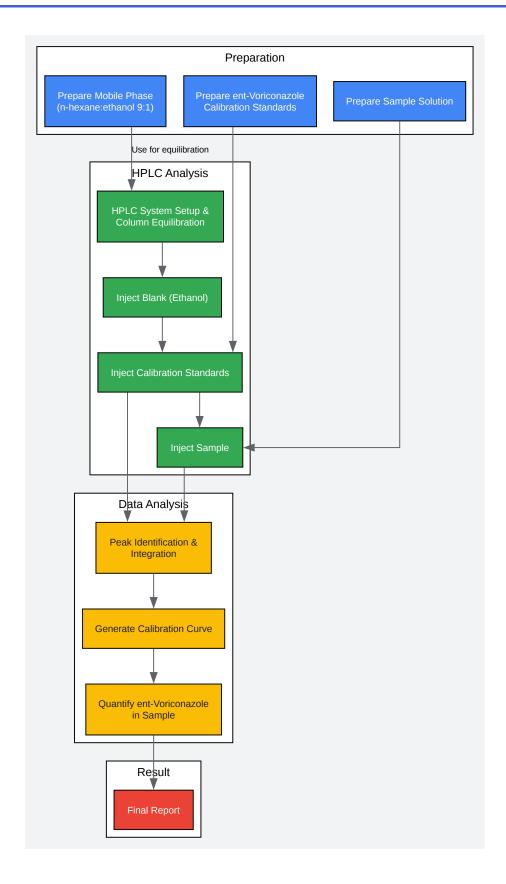
- Diluent: Use ethanol.
- Standard Stock Solution: Accurately weigh about 10 mg of **ent-voriconazole** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethanol to obtain a stock solution of approximately 100 μg/mL.
- Calibration Standards: Prepare a series of calibration standards by diluting the Standard
 Stock Solution with ethanol to achieve concentrations in the expected range of the sample.
- Sample Preparation: Accurately weigh a specific amount of the voriconazole sample, dissolve it in ethanol, and dilute to a known volume to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Procedure

- Set up the HPLC system with the specified chromatographic conditions.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (ethanol) to ensure no interfering peaks are present.
- Inject the calibration standards in increasing order of concentration.
- · Inject the prepared sample solution.
- After each run, record the chromatogram and the peak areas.

Data Analysis

- Identify the peaks for voriconazole and ent-voriconazole based on their retention times, as
 determined from the analysis of the reference standards.
- Create a calibration curve by plotting the peak area of the ent-voriconazole standards against their corresponding concentrations.



- Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r^2) .
- Using the peak area of **ent-voriconazole** from the sample chromatogram, calculate the concentration of **ent-voriconazole** in the sample using the regression equation.
- Calculate the percentage of **ent-voriconazole** in the sample relative to the main voriconazole peak.

Visualizations

Click to download full resolution via product page

Caption: Workflow for ent-Voriconazole Quantification by HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. High-performance liquid chromatographic method for determination of voriconazole in pure and gel formulation | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- To cite this document: BenchChem. [Application Note: Chiral HPLC Method for the Quantification of ent-Voriconazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030392#hplc-method-for-ent-voriconazolequantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com